molecular formula C10H10BrF3O B8027227 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene

Cat. No.: B8027227
M. Wt: 283.08 g/mol
InChI Key: WWFUPQUPTQPGMA-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene typically involves the bromination of 3-propoxy-5-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene depends on the specific application and the target molecule

Comparison with Similar Compounds

  • 1-Bromo-3-(trifluoromethyl)benzene
  • 1-Bromo-3-propoxybenzene
  • 1-Bromo-3-(trifluoromethoxy)benzene

Comparison: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is unique due to the combination of the propoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to 1-Bromo-3-(trifluoromethyl)benzene, the presence of the propoxy group increases the compound’s solubility in organic solvents and can influence its reactivity in substitution and coupling reactions. Similarly, the trifluoromethyl group enhances the compound’s stability and lipophilicity compared to 1-Bromo-3-propoxybenzene .

Properties

IUPAC Name

1-bromo-3-propoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFUPQUPTQPGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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